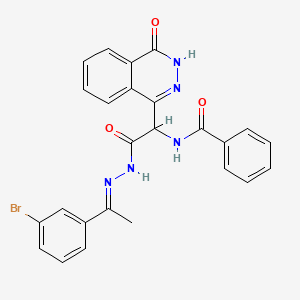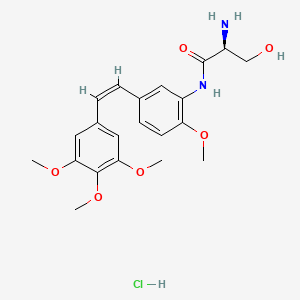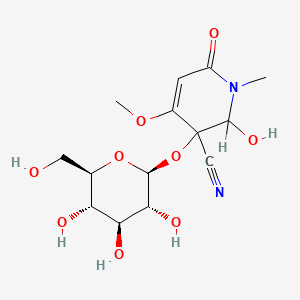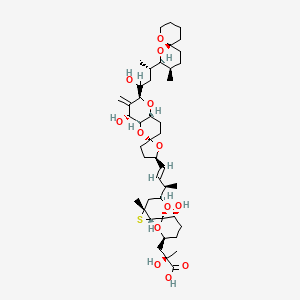
Acv tripeptide
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del tripéptido ACV involucra la peptidil sintetasa no ribosomal ACV sintetasa (ACVS) . Esta enzima cataliza la formación del tripéptido a través de una serie de pasos enzimáticos, cada uno de los cuales implica la activación e incorporación de uno de los tres aminoácidos: ácido α-aminoadípico, cisteína y valina . Las condiciones de reacción típicamente involucran el uso de ATP e iones de magnesio como cofactores .
Métodos de producción industrial
La producción industrial del tripéptido ACV se logra mediante la fermentación de organismos productores de penicilina como Penicillium chrysogenum . El tripéptido se extrae del medio de cultivo y se purifica utilizando diversas técnicas cromatográficas . Los avances en ingeniería genética también han permitido la sobreexpresión de la ACV sintetasa en huéspedes heterólogos como Escherichia coli, lo que facilita la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
El tripéptido ACV experimenta varios tipos de reacciones químicas, incluyendo:
Ciclización: El tripéptido puede ciclarse para formar el núcleo de la penicilina.
Epimerización: El residuo de valina puede sufrir epimerización de la configuración L a la D.
Reactivos y condiciones comunes
Ciclización: Esta reacción típicamente requiere la presencia de enzimas específicas como la isopenicilina N sintetasa.
Epimerización: Este proceso puede ocurrir espontáneamente o ser catalizado por enzimas epimerasas específicas.
Principales productos formados
Aplicaciones Científicas De Investigación
El tripéptido ACV tiene numerosas aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción del tripéptido ACV involucra su papel como precursor en la biosíntesis de los antibióticos β-lactámicos . El tripéptido es sintetizado por la ACV sintetasa y posteriormente se cicla para formar el núcleo de la penicilina . Este núcleo se modifica aún más para producir varios antibióticos de penicilina y cefalosporina . Los objetivos moleculares y las vías involucradas incluyen la activación de aminoácidos por la ACV sintetasa y la ciclización catalizada por la isopenicilina N sintetasa .
Comparación Con Compuestos Similares
Compuestos similares
δ-(l-α-aminoadipil)-l-cisteinil-l-valina: Un tripéptido similar con la configuración L de valina.
δ-(l-α-aminoadipil)-l-cisteinil-d-alo-isoleucina: Otro tripéptido con una sustitución de aminoácido diferente.
Singularidad
El tripéptido ACV es único debido a su secuencia específica de aminoácidos y su papel como el primer intermedio dedicado en la vía biosintética de los antibióticos β-lactámicos . La presencia del aminoácido inusual ácido α-aminoadípico y la configuración D de valina lo distingue de otros tripéptidos .
Propiedades
IUPAC Name |
(2S)-2-amino-6-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEIJZFKOAXBBV-ATZCPNFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332274 | |
| Record name | AADCV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32467-88-2 | |
| Record name | Acv tripeptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032467882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACV tripeptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AADCV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACV TRIPEPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3VOU3H9VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















